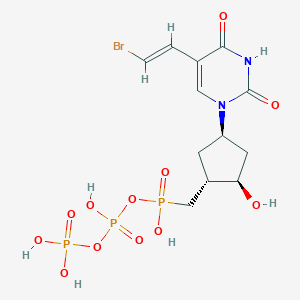
胡椒酰基
概述
科学研究应用
胡椒酸具有广泛的科学研究应用:
化学: 用作反式肉桂酸4-羟化酶的抑制剂,具有选择性和机制依赖性.
生物学: 研究它在通过影响苯丙烷途径调节植物生长和发育中的作用.
医学: 表现出抗真菌和皮肤伤口愈合特性.
作用机制
胡椒酸通过选择性抑制反式肉桂酸4-羟化酶来发挥其作用。这种抑制是时间依赖性的,由形成稳定的代谢物-P450复合物引起。 该复合物的形成是可逆的,可以通过底物或酶的其他强配体进行逆转 . 此外,胡椒酸可以与表皮生长因子受体(EGFR)结合,并诱导细胞内信号通路,从而导致负责细胞生长和伤口愈合的基因转录 .
类似化合物:
- 反式肉桂酸
- 胡椒醛
- 黄樟油
- 异黄樟油
- 原儿茶酸
比较: 胡椒酸因其选择性、机制依赖性的反式肉桂酸4-羟化酶抑制作用而独一无二,而在其他类似化合物中未观察到这种作用。 此外,它与表皮生长因子受体结合并促进伤口愈合的能力,使其与其他相关化合物区分开来 .
生化分析
Biochemical Properties
Piperonylic acid interacts with the CYP73A subfamily of plant P450s, which catalyzes trans-cinnamic acid 4-hydroxylation, the second step of the general phenylpropanoid pathway . It behaves as a potent mechanism-based and quasi-irreversible inactivator of trans-cinnamate 4-hydroxylase .
Cellular Effects
Piperonylic acid has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to restrict chia seedling growth by reducing shoot length, fresh weight, leaf area measurements, and p-coumaric acid content . It also significantly reduced the accumulation of other essential macroelements (such as K, P, Ca, and Mg) relative to the untreated control .
Molecular Mechanism
Piperonylic acid induces epidermal growth factor receptor (EGFR) activation and results in serial activation of the downstream modulators . The activated signaling pathway eventually up-regulates gene expression of egr-1, c-fos, c-jun, and c-myc, which are involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, piperonylic acid has been shown to induce changes over time. For instance, it has been found to induce PLLA to crystallize in a higher temperature region or at a faster cooling rate .
Dosage Effects in Animal Models
While specific dosage effects of piperonylic acid in animal models have not been extensively studied, it has been shown to improve wound healing in mice when applied topically .
Metabolic Pathways
Piperonylic acid is involved in the phenylpropanoid pathway, a plant-specific pathway leading to compounds of extremely diverse structure and function .
Transport and Distribution
It is known that it can bind to the epidermal growth factor receptor (EGFR) and induce an intracellular signaling cascade .
Subcellular Localization
Given its role in inducing an intracellular signaling cascade through EGFR activation, it is likely that it is localized in the vicinity of this receptor .
准备方法
合成路线和反应条件: 胡椒酸可以通过使用高锰酸钾氧化胡椒醛来合成。该方法包括用热水加热胡椒醛,并在四十分钟到四十五分钟内滴加高锰酸钾溶液。然后过滤混合物,用盐酸酸化,收集得到的胡椒酸 .
化学反应分析
反应类型: 胡椒酸会发生多种化学反应,包括:
氧化: 与强氧化剂如高锰酸钾或臭氧反应。
还原: 与还原剂如钠汞齐反应。
取代: 与卤素反应,然后与氢氧化钠反应.
常用试剂和条件:
氧化: 高锰酸钾、臭氧。
还原: 钠汞齐。
取代: 卤素、氢氧化钠.
主要生成产物:
氧化: 胡椒醛和胡椒酸。
还原: α-和β-二氢胡椒酸。
取代: 各种卤代衍生物.
相似化合物的比较
- Trans-cinnamic acid
- Piperonal
- Safrole
- Isosafrole
- Protocatechuic acid
Comparison: Piperonylic acid is unique due to its selective, mechanism-based inactivation of the trans-cinnamate 4-hydroxylase enzyme, which is not observed in the other similar compounds. Additionally, its ability to bind to the epidermal growth factor receptor and promote wound healing further distinguishes it from other related compounds .
属性
IUPAC Name |
1,3-benzodioxole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVJGIYXDVPQLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059104 | |
| Record name | 1,3-Benzodioxole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |
| Record name | Piperonylic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16115 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3,4-Methylenedioxybenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032613 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
94-53-1 | |
| Record name | 1,3-Benzodioxole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperonylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIPERONYLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzodioxole-5-carboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzodioxole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperonylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERONYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX3V1NO0KH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,4-Methylenedioxybenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032613 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
229 °C | |
| Record name | 3,4-Methylenedioxybenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032613 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,8-Dihydropyrrolo[3,2-g]indole](/img/structure/B46406.png)
![(2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B46409.png)






